molecular formula C5H9O3P B14692747 (2-Methylbuta-1,3-dien-1-yl)phosphonic acid CAS No. 24590-63-4

(2-Methylbuta-1,3-dien-1-yl)phosphonic acid

Cat. No.: B14692747
CAS No.: 24590-63-4
M. Wt: 148.10 g/mol
InChI Key: LZHQVHGSVTVYOA-UHFFFAOYSA-N
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Description

(2-Methylbuta-1,3-dien-1-yl)phosphonic acid is a chemical compound with the molecular formula C5H9O3P. It is characterized by the presence of a phosphonic acid group attached to a 2-methylbuta-1,3-diene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid typically involves the reaction of 2-methylbuta-1,3-diene with phosphonic acid derivatives under controlled conditions. One common method includes the electrophilic halogenation of substituted diethyl [4-(6-amino-9H-purin-9-yl)-3-methylbuta-1,2-dien-1-yl]phosphonates, followed by heterocyclization involving the phosphoryl oxygen atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Methylbuta-1,3-dien-1-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carbonyl compounds under oxidative conditions.

    Reduction: Formation of reduced phosphonic acid derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions involving the diene and phosphonic acid groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonate analogs and derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2-Methylbuta-1,3-dien-1-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, phosphonate analogs can mimic natural nucleotides and interfere with viral replication processes. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Dimethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid

Comparison: Compared to similar compounds, (2-Methylbuta-1,3-dien-1-yl)phosphonic acid is unique due to its specific diene structure and the presence of a phosphonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

24590-63-4

Molecular Formula

C5H9O3P

Molecular Weight

148.10 g/mol

IUPAC Name

2-methylbuta-1,3-dienylphosphonic acid

InChI

InChI=1S/C5H9O3P/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3,(H2,6,7,8)

InChI Key

LZHQVHGSVTVYOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CP(=O)(O)O)C=C

Origin of Product

United States

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